Benzenetriol, methyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzenetriol, methyl- is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenetriol, methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenetriol, methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antioxidant Properties

Benzenetriol, methyl- exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. Research indicates that it interacts with various biological targets, including enzymes involved in metabolic processes. For example, it has been shown to interact with biphenyl-2,3-diol 1,2-dioxygenase, an enzyme integral to the degradation of aromatic compounds.

Therapeutic Potential

The compound's structural similarities to other phenolic compounds suggest potential therapeutic applications. Studies have highlighted its effectiveness against various biological targets, making it a candidate for drug development aimed at treating conditions related to oxidative stress and inflammation .

Case Studies

- Study on Antioxidant Activity : In a controlled study, benzenetriol, methyl- demonstrated a reduction in oxidative damage markers in cellular models exposed to oxidative stress, indicating its potential as a therapeutic agent in diseases characterized by oxidative damage.

- Enzyme Interaction Research : Investigations into its interaction with metabolic enzymes revealed that benzenetriol, methyl- could modulate enzyme activity, paving the way for its use in metabolic disorder treatments.

Polymer Synthesis

Benzenetriol, methyl- has been utilized in the synthesis of advanced materials such as poly(2,3,4-PIMB) through oxidative coupling polymerization. This polymer exhibits unique properties due to the oxyphenylene linkages formed during the synthesis process .

Electronic Materials

The compound's phenolic structure allows it to be incorporated into electronic materials where it can enhance conductivity and stability. Its application in creating conductive polymers is particularly promising for future electronic devices.

Chemical Intermediate

Benzenetriol, methyl- serves as an intermediate in the production of various chemicals. It is used in:

- Dyes and Pigments : As a component in hair dyes and other coloring agents.

- Pharmaceuticals : In the synthesis of active pharmaceutical ingredients.

- Agricultural Chemicals : As an ingredient in pesticide formulations .

Antioxidant in Lubricants

The compound is also employed as an antioxidant additive in lubricating oils to enhance their stability and performance under oxidative conditions .

属性

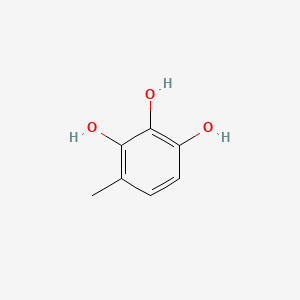

IUPAC Name |

4-methylbenzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZREHARUPHHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223953 |

Source

|

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-29-1, 73684-67-0 |

Source

|

| Record name | 4-Methyl-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenetriol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。